Vitamin K1 diacetate

説明

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin that is essential for normal coagulation . It functions as a cofactor required for the activity of vitamin K-dependent proteins, which include factors II (prothrombin), VII, IX, and X, in addition to protein C and protein S . In vitamin K deficiency, phytonadione therapy replenishes stores .

Synthesis Analysis

Vitamin K1 is synthesized via a Diels–Alder reaction to activate the free bridgehead hydrogen of 3 for the alkylation and a retro-Diels–Alder reaction to eliminate cyclopentadiene from 2 in a high yield . The acidic properties of these catalysts can be tuned to obtain the target product with high selectivity and yield .Molecular Structure Analysis

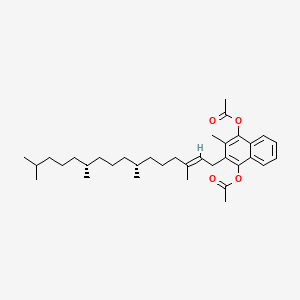

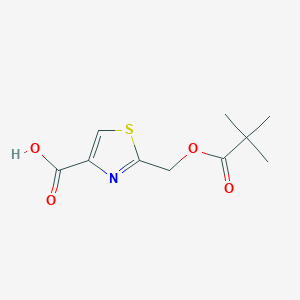

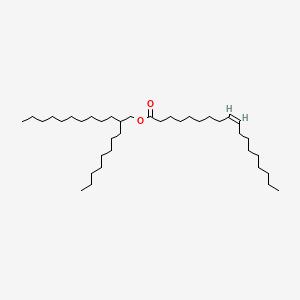

The chemical structure of vitamin K consists of a 2-methyl-1,4-naphthoquinone structure with a side-chain in the third position .Chemical Reactions Analysis

Phylloquinone was determined by HPLC at 248 nm using 95% methanol as the mobile phase . The RP-HPLC technique was also used to analyze menaquinone and its derivatives in microbiological material .Physical And Chemical Properties Analysis

Vitamin K1 is a yellow oil at room temperature . The vitamers K, MK, and most forms of menadione are insoluble in water, slightly soluble in ethanol, and readily soluble in ether, chloroform, fats, and oils .科学的研究の応用

Role in Aging and Age-Related Diseases

Vitamin K, including Vitamin K1 diacetate, is a powerful micronutrient implicated in aging and age-related diseases such as cardiovascular diseases, osteoarthritis, and osteoporosis . It has been shown to act as an anti-inflammatory by suppressing nuclear factor κB (NF-κB) signal transduction and to exert a protective effect against oxidative stress by blocking the generation of reactive oxygen species .

Cardiovascular Health

Vitamin K-dependent proteins (VKDPs) are crucial in the pathogenesis of cardiovascular diseases . A high vitamin K status can exert a protective role in the inflammatory and mineralization processes associated with the onset and progression of these diseases .

Skeletal Health

Vitamin K is also essential for skeletal health . It plays a key role in bone mineralization, a process that is crucial for maintaining bone strength and preventing osteoporosis .

Anti-Inflammatory Properties

Vitamin K has been shown to have anti-inflammatory properties . It can suppress the NF-κB signal transduction, which is a key player in many inflammatory diseases .

Antioxidant Properties

Vitamin K can exert a protective effect against oxidative stress . It can block the generation of reactive oxygen species, which are harmful molecules that can damage cells and contribute to aging and diseases .

Role in Blood Coagulation

Vitamin K is well known for its role in blood coagulation . As an antihaemorrhagic vitamin, it is indispensable for the activation of VKD proteins that are responsible for hemostasis .

Treatment of Bone and Vascular Diseases

Vitamin K is currently of interest for the treatment of bone and vascular diseases . It plays a crucial role in the activation of VKD proteins, which are present in almost all tissues and are responsible for bone mineralization and arterial calcification .

Role in Cellular Processes

Vitamin K is involved in various cellular processes such as apoptosis, phagocytosis, growth control, chemotaxis, and signal transduction . These processes are crucial for the normal functioning of cells and tissues .

作用機序

Target of Action

Vitamin K1, also known as phylloquinone or phytonadione, is a fat-soluble vitamin . The primary targets of Vitamin K1 are the precursors to coagulation factors II, VII, IX, and X . These coagulation factors play a crucial role in the blood clotting process .

Mode of Action

Phylloquinone acts as a cofactor of the enzyme γ-carboxylase . This enzyme modifies and activates the precursors to the coagulation factors, thereby playing a significant role in the treatment of coagulation disorders due to faulty formation of these factors caused by deficiency or interference in the activity of vitamin K .

Biochemical Pathways

Vitamin K1 is essential for several physiological processes, such as blood coagulation . In this process, it serves as a cofactor for the conversion of peptide-bound glutamate to γ-carboxyglutamate in vitamin K-dependent proteins . This process is driven by the vitamin K cycle facilitated by γ-carboxyglutamyl carboxylase, vitamin K epoxide reductase, and ferroptosis suppressor protein-1 .

Pharmacokinetics

The pharmacokinetics of Vitamin K1 have been well documented . For instance, intravenous phylloquinone is 90% cleared in 2 hours, and 99% cleared in 8 hours . A 10 mg intravenous dose of phylloquinone has a mean clearance of 91 ± 24 mL/min . These properties impact the bioavailability of the compound and its therapeutic efficacy.

Result of Action

The primary result of Vitamin K1’s action is the prevention of hemorrhagic conditions in infants and the reversal of coumarin overdoses . By activating the coagulation factors, Vitamin K1 plays a crucial role in promoting normal blood clotting .

Action Environment

The action, efficacy, and stability of Vitamin K1 can be influenced by various environmental factors. For instance, Vitamin K1 is a fat-soluble vitamin , which means its absorption can be affected by the presence or absence of dietary fats. Furthermore, certain medications and health conditions can interfere with Vitamin K metabolism, thereby affecting its action .

将来の方向性

Recent research on vitamin K has suggested various new roles, such as transcriptional activity as an agonist of steroid and xenobiotic nuclear receptor and differentiation-inducing activity in neural stem cells . Vitamin K supplementation may be useful for a number of chronic conditions that are afflicting North Americans as the population ages .

特性

IUPAC Name |

[4-acetyloxy-2-methyl-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]naphthalen-1-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H52O4/c1-24(2)14-11-15-25(3)16-12-17-26(4)18-13-19-27(5)22-23-31-28(6)34(38-29(7)36)32-20-9-10-21-33(32)35(31)39-30(8)37/h9-10,20-22,24-26H,11-19,23H2,1-8H3/b27-22+/t25-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMMWEESMXJLLLQ-LGWQWDGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2C(=C1C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Vitamin K1 diacetate | |

CAS RN |

604-87-5 | |

| Record name | Vitamin K1 diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2'-(Vinylenedi-p-phenylene)bis[5-tert-butylbenzoxazole]](/img/structure/B1352638.png)